![molecular formula C10H13F2NO2 B13055489 (1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both amino and hydroxyl functional groups, along with the difluoromethoxy substituent, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The difluoromethoxy group is introduced using a trifluoromethylation reaction, often involving reagents like trifluoromethyl phenyl sulfone.
Chiral Center Formation: The chiral centers are established through stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Amino Group Introduction: The amino group is introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The difluoromethoxy group enhances its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Metaraminol: A related compound with similar structural features but different pharmacological properties.
Ephedrine: Shares the amino alcohol structure but lacks the difluoromethoxy group.
Uniqueness
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and research.
Biological Activity
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral organic compound with a unique molecular structure that includes a difluoromethoxy group attached to a phenyl ring and a propanol backbone featuring an amino group. Its molecular formula is C10H13F2NO2, with a molecular weight of approximately 217.21 g/mol. The compound's stereochemistry contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may function as either an agonist or antagonist, influencing biochemical pathways relevant to neurological disorders and other therapeutic areas.
The mechanism of action involves binding to specific receptors or enzymes, which can modulate their activity. This can lead to alterations in signaling pathways that are critical for various physiological processes. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets.
Research Findings
Recent studies have highlighted the compound's potential applications in medicinal chemistry and biological research. Below are some key findings:
- Enzyme Interaction : The compound has shown promise in studies involving enzyme inhibition, potentially impacting metabolic pathways associated with disease states.
- Neurological Implications : Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders, though further research is needed to elucidate these effects.
Data Table: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C10H13F2NO2 |
Molecular Weight | 217.21 g/mol |
CAS Number | 1213317-80-6 |
Density | 1.231 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 337.3 ± 42.0 °C (Predicted) |
pKa | 12.50 ± 0.45 (Predicted) |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound acts as a non-covalent inhibitor of specific enzymes involved in the coagulation cascade, showing significant potency in vitro.
- Neurotransmitter Receptor Interaction : Another investigation revealed that the compound interacts with serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders.
- Pharmacokinetic Profile : Research into the pharmacokinetics of the compound indicated favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1 |
InChI Key |
QPCOYUQWFPPPCI-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)F)N)O |
Origin of Product |
United States |
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